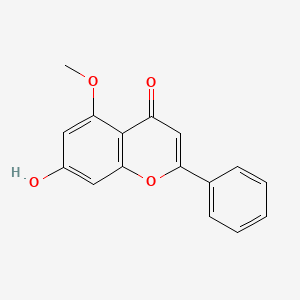

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMWXSMSUNXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187243 | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33554-47-1 | |

| Record name | Chrysin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Antioxidant and Hepatoprotective Activity:like Many Flavonoids, Tectochrysin Exhibits Significant Antioxidant Properties.researchgate.netthis Activity is Linked to Its Ability to Reduce Lipid Peroxidation and Increase the Activity of Endogenous Antioxidant Enzymes Such As Superoxide Dismutase Sod , Catalase, and Glutathione Peroxidase in Vivo.researchgate.netresearchgate.netwhile the General Antioxidant Capacity of Flavonoids is Often Linked to the Number of Free Hydroxyl Groups, Tectochrysin Demonstrates That a Combination of Hydroxyl and Methoxy Groups Can Also Confer Potent Protective Effects Against Oxidative Stress.researchgate.netnih.gov

| Structural Feature | Pharmacological Profile | Key Findings | Reference |

|---|---|---|---|

| 5-OH group | ABCG2 Inhibition | Positive contribution to activity. | nih.gov |

| 7-OCH3 group | ABCG2 Inhibition | Slightly positive contribution to activity. | nih.gov |

| 5-OH and 7-OCH3 combination | Skeletal Muscle Hypertrophy | Essential for activity; neither group alone is sufficient. | nih.govresearchgate.net |

| C6-Prenyl group (lipophilic) | ABCG2 Inhibition | Strongly enhances inhibitory potency. | nih.gov |

| Flavone (B191248) Scaffold with 5-OH, 7-OCH3 | Antioxidant/Hepatoprotective | Increases antioxidant enzyme activity (SOD, catalase) and reduces lipid peroxidation. | researchgate.netresearchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Quantification of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework and electronic properties of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts can be inferred from structurally similar flavonoids.

For ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons on the chromenone core and the phenyl substituent, a singlet for the methoxy (B1213986) group protons, and a signal for the hydroxyl proton. The protons at the C6 and C8 positions of the A-ring would appear as doublets, with their specific chemical shifts influenced by the hydroxyl and methoxy groups.

In ¹³C NMR spectroscopy, characteristic signals would include those for the carbonyl carbon (C4), the carbons of the aromatic rings, and the methoxy carbon. The chemical shifts provide detailed information about the electronic environment of each carbon atom. For instance, carbons bearing oxygen substituents (C5, C7) would resonate at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on flavonoid chemistry; actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~163.0 |

| C3 | ~6.7 (s) | ~107.0 |

| C4 | - | ~178.0 |

| C4a | - | ~105.0 |

| C5 | - | ~160.0 |

| C6 | ~6.4 (d) | ~98.0 |

| C7 | - | ~165.0 |

| C8 | ~6.2 (d) | ~93.0 |

| C8a | - | ~157.0 |

| C1' | - | ~131.0 |

| C2'/C6' | ~7.9 (m) | ~126.0 |

| C3'/C5' | ~7.5 (m) | ~129.0 |

| C4' | ~7.5 (m) | ~131.5 |

| 5-OCH₃ | ~3.9 (s) | ~56.0 |

| 7-OH | Variable | - |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₆H₁₂O₄), the expected exact mass is approximately 268.07 g/mol .

High-resolution mass spectrometry (HRMS) would provide the precise molecular formula. The fragmentation pattern in techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS/MS) is characteristic of the flavonoid structure. Common fragmentation pathways for flavones involve retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions that help identify the substitution patterns on the A and B rings. The loss of small neutral molecules such as CO (carbon monoxide) and CH₃• (methyl radical) from the molecular ion is also a typical fragmentation behavior.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (Expected) | Description |

| [M+H]⁺ | 269.0757 | Protonated molecular ion |

| [M]⁺• | 268.0685 | Molecular ion |

| [M-CH₃]⁺ | 253.0450 | Loss of a methyl radical |

| [M-CO]⁺• | 240.0736 | Loss of carbon monoxide |

| RDA Fragments | Variable | Ions resulting from Retro-Diels-Alder cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The stretching of the carbonyl (C=O) group of the chromenone ring typically appears as a strong absorption band around 1650-1630 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce signals in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol (B47542) functionalities would be observed in the 1260-1000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1630 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (C-O-C) | C-O Stretch | ~1250 and ~1050 |

| Phenol (Ar-O) | C-O Stretch | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a flavone (B191248) is characterized by two major absorption bands, referred to as Band I and Band II.

Band I, which appears at longer wavelengths (typically 300-400 nm), is associated with the electronic transitions in the cinnamoyl system (B-ring and the C3-C4 bond). Band II, appearing at shorter wavelengths (typically 240-280 nm), corresponds to the electronic transitions in the benzoyl system (A-ring). The exact positions (λmax) of these bands are sensitive to the substitution pattern on the flavonoid skeleton. For this compound, the hydroxyl and methoxy groups on the A-ring act as auxochromes, influencing the λmax of Band II. The λmax for its isomer, Tectochrysin (5-hydroxy-7-methoxyflavone), is reported around 269 nm, and a similar value would be expected for Band II of the title compound.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Associated System | Expected λmax (nm) |

| Band I | Cinnamoyl (B-ring) | ~300 - 340 |

| Band II | Benzoyl (A-ring) | ~250 - 280 |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthetic mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of flavonoids.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase commonly consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a Diode Array Detector (DAD) or a mass spectrometer. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

X-ray Crystallography for Solid-State Conformation

A crystallographic analysis of this compound would confirm the planarity of the chromenone ring system. It would also reveal the torsion angle between the phenyl B-ring and the chromenone core, which is a key conformational feature of flavonoids. To date, specific crystallographic data for this particular isomer has not been reported in the primary literature. However, analysis of a related compound, a polymorph of 5-hydroxy-7-methoxy-2-phenylchroman-4-one, revealed an orthorhombic chiral space group (P2₁2₁2₁), providing an example of the detailed conformational data that can be obtained.

In Vitro Biological Activities and Pharmacological Potential of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One

Antioxidant and Free Radical Scavenging Capabilities

The capacity of flavonoids to act as antioxidants is one of their most well-documented biological properties. This activity is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests are standard methods to evaluate this potential. e3s-conferences.orgmdpi.com

While many flavonoids have been extensively studied for these properties, detailed research specifically quantifying the antioxidant and free-radical scavenging capabilities of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one through methods like DPPH or ABTS assays is not extensively available in the current scientific literature. The antioxidant potential is highly structure-dependent, and thus, direct experimental evidence for this specific isomer is necessary for a conclusive assessment.

Anti-inflammatory Properties

Inflammation is a complex biological response involving various mediators and signaling pathways. Flavonoids have been shown to exert anti-inflammatory effects through several mechanisms, including the modulation of pro-inflammatory molecules and the inhibition of key enzymatic pathways. japsonline.com

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha)

Pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are crucial targets for anti-inflammatory agents. nih.govjapsonline.com Overproduction of NO by inducible nitric oxide synthase (iNOS) and elevated levels of TNF-α are hallmarks of many inflammatory conditions. nih.govfrontiersin.org While numerous flavones and their derivatives have demonstrated the ability to inhibit the production of NO and TNF-α in in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, specific studies detailing the effects of this compound on these mediators are limited. For instance, a related compound, 4',6,7-trihydroxy-5-methoxyflavone, was shown to reduce concentrations of TNF-α in mice. nih.govresearchgate.net However, direct evidence for this compound is not prominently reported.

Inhibition of Key Enzymes in Inflammation (e.g., Cyclooxygenase, Lipoxygenase)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are pivotal in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov The inhibition of COX-1, COX-2, and 5-LOX is a key mechanism for many anti-inflammatory drugs. nih.gov Although research has explored various polymethoxyflavones as potential inhibitors of these enzymes, specific inhibitory data, such as IC50 values, for this compound against COX and LOX enzymes are not well-documented in the available scientific literature. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α. frontiersin.org The inhibition of the NF-κB signaling pathway is a significant mechanism for anti-inflammatory action. This often involves preventing the degradation of the inhibitor of κB (IκBα) and the subsequent nuclear translocation of NF-κB subunits. nih.govfrontiersin.org While related methoxyflavones have been shown to suppress NF-κB activation, specific investigations into the modulatory effects of this compound on the NF-κB pathway remain to be thoroughly reported. nih.govnih.gov

Anticancer and Cytotoxic Effects

The potential of flavonoids as anticancer agents has been a major focus of research, with many compounds demonstrating the ability to inhibit the proliferation of cancer cells and induce apoptosis. mdpi.com

In Vitro Cytotoxicity against Cancer Cell Lines

The evaluation of a compound's cytotoxic effect against various cancer cell lines is a primary step in assessing its anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While extensive data exists for a wide range of flavonoids, specific and comprehensive studies detailing the in vitro cytotoxicity of this compound across a panel of human cancer cell lines are sparsely documented. Research on structurally similar compounds, such as 7-hydroxy-4'-methoxyflavone, has shown cytotoxic activity against cervical (HeLa) and colon (WiDr) cancer cells, with IC50 values of 25.79 µg/mL and 83.75 µg/mL, respectively. science.govaip.org Similarly, its isomer, 5-Hydroxy-7-methoxyflavone, has been shown to induce cytotoxicity in HCT-116 colon carcinoma cells. plos.org However, due to the high structural specificity of these interactions, direct experimental data for this compound is essential for an accurate assessment of its cytotoxic profile.

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antiproliferative effects of certain chromen-2-one derivatives have been attributed to their ability to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis. For instance, studies on derivatives of 7-hydroxy-4-phenylchromen-2-one, a structurally related compound, have demonstrated that they can exert antiproliferative effects by arresting cells in the G2/M phase of the cell cycle. nih.gov This halt in the cell division process is a crucial mechanism for controlling the proliferation of cancer cells.

Furthermore, these related compounds have been shown to induce apoptosis. nih.gov Flow cytometry assays have confirmed that treatment with these derivatives leads to an increase in programmed cell death. nih.gov Apoptosis is a key process that eliminates damaged or cancerous cells, and its induction is a primary target for many anticancer therapies. While these findings are for related structures, they suggest potential mechanisms by which this compound itself may exert cytotoxic effects.

Targeting Specific Molecular Pathways in Cancer

The anticancer activity of flavonoids often involves the modulation of specific molecular pathways that are critical for cancer cell survival and proliferation. While direct studies on this compound are limited, research on similar flavones provides insight into potential mechanisms. For example, a flavone (B191248) isolated from Bruguiera gymnorrhiza has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways that can promote cancer. nih.gov

This same related flavone also demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) production and nuclear factor kappa B (NF-κB) activity. nih.gov The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its inhibition is a key strategy in cancer therapy. These findings highlight that flavonoids can target multiple signaling pathways involved in carcinogenesis.

| Pathway/Target | Observed Effect in Related Flavonoids | Potential Implication |

| COX-2 | >80% Inhibition | Anti-inflammatory, Anti-cancer |

| 5-LOX | >80% Inhibition | Anti-inflammatory, Anti-cancer |

| TNF-α | >80% Inhibition | Anti-inflammatory, Anti-cancer |

| NF-κB | 23.1% Inhibition | Inhibition of proliferation & survival |

Other Investigated Biological Activities (e.g., Enzyme Inhibition, Corrosion Inhibition)

Beyond its potential anticancer properties, the chromen-4-one scaffold and related heterocyclic compounds are explored for a variety of other biological and industrial applications.

Enzyme Inhibition: As noted previously, a related flavone demonstrated potent inhibitory activity against the pro-inflammatory enzymes COX-2 and 5-LOX. nih.gov Such activity is the basis for the anti-inflammatory effects of many drugs. Flavonoids are well-known for their ability to interact with and inhibit a wide range of enzymes due to their specific structural motifs.

Corrosion Inhibition: Organic compounds, particularly those containing heteroatoms like oxygen, are often investigated as corrosion inhibitors for metals and alloys. mdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents interaction with corrosive agents in the environment. nih.govnih.gov The mechanism often involves both physical and chemical adsorption. nih.gov Heterocyclic compounds, a class to which this compound belongs, are frequently studied for this purpose due to the presence of electronegative atoms and π-electrons that can facilitate strong adsorption on metal surfaces. mdpi.comnih.gov Studies on various heterocyclic structures have confirmed their ability to significantly reduce the rate of corrosion on materials like mild steel in acidic environments. nih.gov

Molecular Mechanisms of Action and Target Interactions of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One

Biomolecular Interactions (e.g., Deoxyribonucleic Acid Binding, Protein Binding)

No published studies were identified that specifically investigate the binding of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one to Deoxyribonucleic Acid (DNA) or its interaction profile with specific proteins. Research on other flavonoids suggests that these molecules can interact with DNA through intercalation or groove binding, and can bind to various proteins, thereby modulating their function. iiarjournals.org However, without dedicated studies on this compound, its specific binding affinities, modes of interaction, and functional consequences remain unknown.

Specific Molecular Target Modulation (e.g., Prostate-Specific Antigen, Phosphodiesterase 1, Phosphatidylinositol 3-kinase, Gamma-aminobutyric acid type A receptor)

There is no available research demonstrating the modulatory effects of this compound on the specified molecular targets:

Prostate-Specific Antigen (PSA): The scientific literature lacks any data on the interaction between this compound and PSA.

Phosphodiesterase 1 (PDE1): While other flavonoids have been explored as PDE inhibitors, the effect of this compound on PDE1 has not been reported.

Phosphatidylinositol 3-kinase (PI3K): The role of this specific flavone (B191248) in the PI3K signaling pathway has not been elucidated. Other chromone (B188151) derivatives have been identified as PI3K inhibitors, but this activity cannot be extrapolated without direct evidence. nih.gov

Gamma-aminobutyric acid type A (GABA-A) receptor: Many flavonoids are known to modulate GABA-A receptors, often exhibiting anxiolytic or sedative properties. mdpi.comnih.gov However, no studies have specifically implicated this compound as a ligand or modulator of this receptor.

Role in Cellular Signaling Cascades

Consistent with the lack of information on specific molecular targets, the role of this compound in any cellular signaling cascades is not documented. Understanding its impact on signaling pathways would first require identification of its primary molecular targets and subsequent investigation into the downstream effects.

Chelation of Metal Ions

The chemical structure of flavonoids, featuring hydroxyl and carbonyl groups, generally confers the ability to chelate metal ions. researchgate.nettaylorandfrancis.com This activity is significant as it can contribute to antioxidant effects by preventing metal-catalyzed free radical formation. Nevertheless, the specific metal ion chelating capacity and affinity of this compound have not been experimentally determined or reported in the literature.

Structure Activity Relationship Sar Studies of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Bioactivity

The position and nature of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone (B191248) core are primary determinants of biological activity. Studies on derivatives of 5-hydroxy-7-methoxyflavone reveal that these substitutions create a delicate balance of electronic and steric properties that govern interactions with biological targets.

A critical finding is that for certain activities, the specific combination of a 5-hydroxyl and a 7-methoxy group is indispensable. Research on skeletal muscle hypertrophy demonstrated that while four 5-hydroxy-7-methoxyflavone (HMF) derivatives increased the diameter of C2C12 myotubes, six related 5,7-dimethoxyflavone (B190784) (DMF) derivatives had no effect. nih.govresearchgate.net This highlights that the replacement of the 5-hydroxyl group with a methoxy group eliminates this specific bioactivity. Furthermore, compounds with only one of the key functional groups, such as 5-hydroxyflavone (B191505) or 7-methoxyflavone, also failed to influence myotube size, as did the 5,7-dihydroxyflavone analogue (chrysin). researchgate.netresearchgate.net These results strongly suggest that both the 5-hydroxyl and the 7-methoxy groups are essential for inducing myotube hypertrophy. nih.govresearchgate.net

In the context of inhibiting the multidrug resistance protein ABCG2, the substitution pattern is equally important. A structure-activity analysis of various flavone derivatives found that a hydroxyl group at the 5-position had a positive effect on inhibitory activity. nih.gov In contrast, hydroxyl groups at positions 3 or 7 were detrimental to this activity. The presence of a methoxy group at the 7-position, as seen in Tectochrysin, was found to be slightly positive for ABCG2 inhibition. nih.gov For other classes of flavonoids like anthocyanidins, a higher number of hydroxyl groups generally increases antioxidant activity, whereas methoxy groups tend to have the opposite effect. nih.gov

| Compound | Substitution at C-5 | Substitution at C-7 | Effect on Myotube Diameter | Reference |

|---|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone (Tectochrysin) | -OH | -OCH3 | Increase | nih.govresearchgate.net |

| 5,7-Dimethoxyflavone | -OCH3 | -OCH3 | No Effect | nih.govresearchgate.net |

| 5-Hydroxyflavone | -OH | -H | No Effect | researchgate.netresearchgate.net |

| 7-Methoxyflavone | -H | -OCH3 | No Effect | researchgate.netresearchgate.net |

| 5,7-Dihydroxyflavone (Chrysin) | -OH | -OH | No Effect | researchgate.netresearchgate.net |

Effects of Substituent Lipophilicity and Hydrogen Bonding Capacity

The lipophilicity (hydrophobicity) and hydrogen-bonding capacity of substituents are critical physicochemical properties that modulate the absorption, distribution, and target interaction of flavonoid derivatives. The interplay between the 5-hydroxyl group and the 7-methoxy group exemplifies this principle. The -OH group is a strong hydrogen bond donor and acceptor, while the -OCH3 group is only a weak acceptor and increases lipophilicity relative to a hydroxyl group.

A key structural feature of 5-hydroxyflavones is the ability of the 5-OH group to form a strong intramolecular hydrogen bond with the ketone oxygen at the 4-position. This interaction contributes to the planarity of the molecule and affects its lipophilicity and interaction with biological targets. nih.gov The formation of such intramolecular hydrogen bonds can increase a molecule's lipophilicity by masking polar groups that would otherwise interact with water. nih.gov

Modifications that alter lipophilicity have shown significant impacts on bioactivity. In studies of ABCG2 inhibition, adding a lipophilic prenyl group to the C-6 position of chrysin (B1683763) (5,7-dihydroxyflavone) resulted in a strong positive effect on its inhibitory potency, making it comparable to the potent synthetic inhibitor GF120918. nih.gov This suggests that a hydrophobic pocket exists in the target protein that can accommodate this bulky, nonpolar group.

The capacity for hydrogen bonding is also crucial for biological interactions. In a study of quinoxaline–arylfuran derivatives, side chains possessing a hydrogen-bond acceptor or donor were found to promote higher antitumor activity. mdpi.com This underscores the general importance of hydrogen bonding in the interaction between small molecules and their protein targets. mdpi.com The balance between lipophilicity and hydrogen bonding capacity is therefore a key consideration in the design of potent flavonoid derivatives.

| Compound | Core Structure | Key Substituent | Effect on ABCG2 Inhibition | Reference |

|---|---|---|---|---|

| Tectochrysin | 5-OH, 7-OCH3 Flavone | 7-OCH3 | Slightly Positive | nih.gov |

| Chrysin | 5,7-diOH Flavone | 7-OH | Negative (relative to 7-H) | nih.gov |

| 6-Prenylchrysin | 5,7-diOH Flavone | 6-Prenyl (highly lipophilic) | Strongly Positive | nih.gov |

Regiochemical and Steric Considerations in Biological Interactions

Regiochemistry, the specific placement of functional groups on the flavonoid scaffold, is a critical factor that dictates the molecule's orientation and binding affinity within a biological target. Even minor changes in the position of a substituent can lead to significant changes in pharmacological activity, indicating a high degree of specificity in molecular recognition.

The studies on ABCG2 inhibition provide a clear example of regiochemical importance. A hydroxyl group is beneficial at C-5, but detrimental at C-3 and C-7. nih.gov Similarly, a lipophilic prenyl group at C-6 dramatically enhances activity, implying that this specific region of the molecule interacts with a key hydrophobic area of the protein. nih.gov This precise requirement for substituent placement underscores the defined topography of the inhibitor binding site on ABCG2.

Steric factors, which relate to the size and shape of the molecule and its substituents, also play a governing role. For instance, studies on other classes of bioactive compounds have shown that introducing large substituents can have an unfavorable influence on potency, likely due to steric hindrance that prevents optimal binding to the target. mdpi.com The planar nature of the flavone core, stabilized by the C2-C3 double bond and the intramolecular hydrogen bond between the 5-OH and 4-keto groups, is a crucial steric feature. This planarity facilitates intercalation into DNA or stacking interactions within protein binding sites.

The high specificity observed in the induction of muscle hypertrophy, where the precise 5-hydroxy, 7-methoxy arrangement is required, is another powerful illustration of these principles. nih.govresearchgate.net Any deviation from this regiochemical and steric configuration, such as methylating the 5-OH group or demethylating the 7-OCH3 group, results in a loss of activity, pointing to a highly constrained binding pocket in the responsible biological target. researchgate.netresearchgate.net

Correlating Structural Features with Specific Pharmacological Profiles

By integrating the observations on substituent effects, lipophilicity, and regiochemistry, it is possible to correlate specific structural features of Tectochrysin derivatives with distinct pharmacological profiles.

Computational Chemistry and in Silico Modeling of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of a ligand, such as 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, with a specific protein target.

Research has employed molecular docking to elucidate the mechanism of action of Tectochrysin against various biological targets. In one study, docking simulations were used to investigate its interaction with the p50 subunit of the nuclear factor-kappa B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. nih.gov The docking model revealed that Tectochrysin binds directly to the p50 unit, forming two hydrogen bonds with the amide backbone of amino acid residues Gly365 and Val412. nih.gov This interaction was associated with a strong binding affinity, indicating a stable complex. nih.gov

Another molecular docking analysis explored the inhibitory potential of Tectochrysin against the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme, a key protein in the PI3K/AKT signaling pathway that is critical for cell growth and survival. researchgate.net The study investigated the binding affinity profiles and interactions with both the wild-type and a mutant variant of PI3Kα. researchgate.net

Furthermore, docking simulations have been performed to understand Tectochrysin's role in overcoming multidrug resistance in cancer cells. These studies modeled the interaction between Tectochrysin and P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapy drugs from cancer cells. nih.gov The simulations aimed to identify the binding energy and the specific amino acids involved in the interaction, providing a molecular basis for its observed activity as a P-gp inhibitor. nih.gov

The results from these docking studies are often presented in data tables that summarize the binding affinity and key interactions.

Table 1: Molecular Docking Results for this compound with Various Protein Targets

| Protein Target | PDB ID | Software Used | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| NF-κB (p50 subunit) | 1VKX | AutoDock VINA | -7.6 | Gly365, Val412 nih.gov |

| PI3Kα (wild-type) | 7K71 | AutoDock, Glide | Not specified | Not specified researchgate.net |

| P-glycoprotein (P-gp) | Not specified | AutoDock 4.2.6 | Not specified | Not specified nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic parameters, which are crucial for understanding its chemical reactivity. mdpi.comugm.ac.idscielo.br

DFT studies provide insights into the distribution of electrons within the molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

In a comparative study of flavonoids, DFT was employed to evaluate the molecular chemical properties of Tectochrysin. researchgate.net The calculations revealed its Ionization Potential (IP), which relates to the energy required to remove an electron. Tectochrysin was found to have a higher IP than a related flavonoid, resokaempferol, suggesting it is less prone to donating electrons and possesses a more stable electron configuration. researchgate.net

Other DFT-derived parameters that describe chemical behavior include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). mdpi.com These quantum chemical descriptors help in characterizing the molecule's behavior in chemical reactions and its interactions with biological targets. mdpi.com Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, visualizes the charge distribution and is used to predict sites for intermolecular interactions. researchgate.net

Table 2: Key Electronic Properties of Flavonoids from DFT Studies

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions of the molecule likely to donate electrons in a reaction. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions of the molecule likely to accept electrons in a reaction. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Ionization Potential (IP) | The energy required to remove one electron from a molecule. | A higher IP suggests greater stability and resistance to losing electrons. researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the molecule's ability to accept an electron. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Provides insight into the molecule's charge distribution and bond polarities. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. mdpi.com |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to avoid costly late-stage failures. mdpi.comchemicalbook.com The process evaluates several physicochemical and pharmacokinetic parameters. researchgate.net

Key to ADME prediction is the assessment of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). chemicalbook.comnih.gov Other important descriptors include the topological polar surface area (TPSA) and the number of rotatable bonds, which influence bioavailability. chemicalbook.com

While specific in silico ADME studies for this compound are not extensively detailed in the available literature, the properties can be predicted using various online tools and software. nih.gov Such predictions would typically assess parameters like gastrointestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. news-medical.net

The following table provides an illustrative example of the types of ADME properties that are typically predicted for a flavonoid compound using computational methods.

Table 3: Representative In Silico ADME/Tox Profile for a Flavonoid Compound

| Parameter | Description | Predicted Value (Illustrative) | Desirable Range |

|---|---|---|---|

| Molecular Weight (g/mol) | Mass of one mole of the substance. | ~268.26 | < 500 |

| logP (Octanol/Water) | A measure of lipophilicity. | ~2.5 - 3.5 | < 5 |

| Hydrogen Bond Donors | Number of OH and NH groups. | 1 | < 5 |

| Hydrogen Bond Acceptors | Number of O and N atoms. | 4 | < 10 |

| TPSA (Ų) | Topological Polar Surface Area. | ~60 - 80 | < 140 |

| GI Absorption | Gastrointestinal Absorption. | High | High |

| BBB Permeability | Blood-Brain Barrier Permeability. | Low/Moderate | Varies by target |

| CYP Inhibitor | Inhibition of Cytochrome P450 enzymes. | Yes/No (e.g., CYP2D6, 3A4) | No (to avoid drug-drug interactions) |

| Lipinski's Rule of Five | Overall drug-likeness assessment. | 0 Violations | 0-1 Violations |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that attempt to correlate the chemical structure of compounds with their biological activity using mathematical models. By identifying the physicochemical properties or structural features (descriptors) that influence a molecule's activity, QSAR models can be used to predict the potency of new, untested compounds.

For flavonoids like this compound, QSAR studies are instrumental in understanding how different substituents on the flavone (B191248) backbone affect their interaction with biological targets. nih.govnih.gov A significant area of research has been the structure-activity relationships of flavonoids as inhibitors of ABC transporters like ABCG2 (Breast Cancer Resistance Protein), which contributes to multidrug resistance in cancer.

Studies have established that certain structural features of flavonoids are critical for ABCG2 inhibition. Tectochrysin possesses several of these key features. For instance, the flavone backbone (a double bond between positions 2 and 3) is more effective than the flavanone (B1672756) structure. The presence of a hydroxyl group at position 5 is also considered favorable for activity. The methoxy (B1213986) group at position 7 in Tectochrysin has been noted to have a slightly positive effect on its inhibitory potency against ABCG2.

By analyzing a series of related flavonoids, QSAR models can quantify the contribution of each structural feature, leading to a predictive model for ABCG2 inhibition. nih.govnih.gov These models help in designing new flavonoid derivatives with enhanced inhibitory activity.

Table 4: Structure-Activity Relationship (SAR) of Flavonoids as ABCG2 Inhibitors

| Structural Feature | Position on Flavone Core | Effect on ABCG2 Inhibition | Relevance to this compound |

|---|---|---|---|

| Backbone Structure | C2-C3 | Double bond (flavone) is more potent than a single bond (flavanone). nih.gov | Possesses the favorable flavone backbone. |

| Hydroxyl Group | C5 | Positive effect on activity. | Possesses the favorable 5-OH group. |

| Hydroxyl Group | C7 | Negative effect on activity. | Does not have a 7-OH group. |

| Methoxy Group | C7 | Slightly positive effect on activity. | Possesses the favorable 7-OCH₃ group. |

| Hydroxyl Group | C3 | Negative effect on activity. | Does not have a 3-OH group. |

Future Research Directions and Therapeutic Potential of 7 Hydroxy 5 Methoxy 2 Phenyl Chromen 4 One

Identification of Novel Biological Activities and Therapeutic Applications

Tectochrysin has demonstrated a wide array of biological effects, indicating its potential for various therapeutic applications. nsc.ru Extensive research has identified its efficacy as an anti-tumor, anti-inflammatory, antioxidant, antimicrobial, hepatoprotective, and neuroprotective agent. nsc.runih.govnih.gov

Recent investigations have expanded its known bioactivities. One novel application is in promoting skeletal muscle hypertrophy. Studies on murine C2C12 myotubes showed that Tectochrysin and its derivatives could increase myotube diameter and promote protein synthesis, suggesting a potential role in combating muscle atrophy and sarcopenia. researchgate.net Further research has pointed to its utility in treating periodontitis by reducing alveolar bone loss, inhibiting osteoclast formation, and decreasing inflammatory markers in animal models. nih.gov It has also been shown to ameliorate allergic airway inflammation by suppressing oxidative stress and the Th2 immune response. nih.gov

The diverse therapeutic potential of Tectochrysin is summarized below:

| Therapeutic Area | Observed Biological Activity | Reference |

| Oncology | Inhibition of cancer cell growth (colon, breast, lung); Induction of apoptosis. | nih.gov |

| Inflammation | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS). | nih.govjlu.edu.cn |

| Neurodegeneration | Alleviation of Aβ-induced impairments, suggesting potential in Alzheimer's disease. | dovepress.com |

| Metabolic Health | Induction of adipogenesis and glucose uptake. | mdpi.com |

| Musculoskeletal Health | Promotion of myotube hypertrophy; Inhibition of osteoporosis. | nsc.ruresearchgate.net |

| Infectious Disease | Antimicrobial activity against various pathogens. | mdpi.com |

| Oral Health | Inhibition of inflammation and bone loss in periodontitis models. | nih.gov |

These findings underscore the need for continued exploration to uncover new therapeutic niches for Tectochrysin and to translate these preclinical observations into clinical applications.

Rational Design and Synthesis of Advanced Analogues

The structural backbone of Tectochrysin provides a versatile template for rational drug design. Structure-activity relationship (SAR) studies have begun to elucidate the roles of its key functional groups, guiding the synthesis of more potent and specific analogues.

Key Structural-Activity Insights:

5-Hydroxy and 7-Methoxy Groups: The presence of a hydroxyl group at the C-5 position and a methoxy (B1213986) group at the C-7 position are critical for certain activities. For instance, both groups are necessary for inducing myotube hypertrophy. researchgate.net The 5-OH group is also favorable for the inhibition of the drug efflux pump ABCG2, with the 7-methoxy group having a slightly positive effect. researchgate.net

Reactive Sites for Modification: The Tectochrysin molecule has several reactive sites suitable for chemical modification, including C-3, C-6, C-8, the hydroxyl group, and the carbonyl group. These sites have been targeted through reactions like aminomethylation and electrophilic substitution to create novel derivatives. researchgate.net

Synthesis of Analogues: While the direct synthesis of numerous advanced Tectochrysin analogues is an emerging field, research into the closely related compound chrysin (B1683763) (5,7-dihydroxyflavone) offers a blueprint for rational design. For example, a series of chrysin derivatives bearing an N′-arylideneacetohydrazide moiety were synthesized to enhance cytotoxic activity against breast cancer cells. nih.govnih.gov This strategy, which involves adding lipophilic groups to improve anticancer potency, could be logically applied to the Tectochrysin scaffold.

One study specifically focused on designing analogues to overcome multidrug resistance. Researchers synthesized 5-hydroxy-3',4',7-trimethoxyflavone, an analogue of Tectochrysin with additional methoxy groups on the B-ring, and found it had a stronger effect in reversing drug resistance mediated by the BCRP/ABCG2 transporter. nih.gov This demonstrates a successful rational design approach to enhance a specific biological activity. A convenient four-step synthesis for Tectochrysin itself has also been established, providing a reliable foundation for producing new derivatives. jlu.edu.cn

Future efforts in this area should focus on synthesizing targeted libraries of Tectochrysin analogues with modifications designed to optimize specific activities, improve pharmacokinetic profiles, and reduce potential off-target effects.

In-depth Mechanistic Elucidation at the Cellular and Sub-cellular Levels

Understanding the precise molecular mechanisms of Tectochrysin is crucial for its development as a therapeutic agent. Research has uncovered several key signaling pathways that it modulates.

Anti-Cancer Mechanisms: Tectochrysin exerts its anti-cancer effects through multiple pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway . It has been shown to bind directly to the p50 subunit of NF-κB, inhibiting its translocation to the nucleus. nih.govnih.gov This suppression of NF-κB activity leads to two major outcomes:

Upregulation of Death Receptors: The expression of death receptors such as DR3, DR4, and Fas is increased, sensitizing cancer cells to apoptosis. nih.govdovepress.com

Induction of Apoptosis: It triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, evidenced by the activation of caspases-8, -9, and -3, and an increased Bax/Bcl-2 ratio. nih.gov

Additionally, Tectochrysin can induce reactive oxygen species (ROS)-mediated apoptosis . In human colon carcinoma cells, the compound generates ROS, leading to endoplasmic reticulum (ER) stress, a release of intracellular calcium (Ca2+), and phosphorylation of JNK. This cascade ultimately activates the mitochondrial apoptosis pathway. researchgate.net

Anti-Inflammatory Mechanisms: The anti-inflammatory properties of Tectochrysin are linked to its ability to inhibit the MAPK signaling pathway . Specifically, it directly inactivates phosphorylated MEK1/2, which prevents the subsequent phosphorylation of ERK1/2. jlu.edu.cn This action suppresses the activation of the AP-1 transcription factor, leading to reduced production of pro-inflammatory mediators like iNOS, TNF-α, and IL-6. jlu.edu.cn In other models, it has been shown to suppress inflammation by modulating the macrophage M2/M1 ratio via the NF-κB pathway and activating the antioxidant HO-1/Nrf2 pathway. nih.gov

Other Mechanisms:

Muscle Hypertrophy: The compound promotes protein synthesis in skeletal muscle cells by modulating intracellular Ca2+ signaling . researchgate.net

Multidrug Resistance Reversal: Tectochrysin can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2, which are responsible for pumping chemotherapeutic drugs out of cancer cells. It acts as a noncompetitive inhibitor of the transporter's ATPase activity, effectively blocking drug efflux. dovepress.com

| Cellular Mechanism | Key Pathway/Target | Resulting Effect | Reference |

| Anticancer | NF-κB (p50 subunit) | Inhibition of translocation, upregulation of death receptors, apoptosis. | nih.govnih.gov |

| ROS Generation | ER stress, JNK phosphorylation, mitochondrial apoptosis. | researchgate.net | |

| Anti-inflammatory | MEK1/2 → ERK1/2 | Suppression of iNOS, TNF-α, IL-6 production. | jlu.edu.cn |

| HO-1/Nrf2 | Suppression of oxidative stress. | nih.gov | |

| Drug Resistance Reversal | P-glycoprotein, ABCG2 | Inhibition of ATPase activity, blocking of drug efflux. | dovepress.com |

| Muscle Hypertrophy | Intracellular Ca2+ Signaling | Promotion of protein synthesis. | researchgate.net |

Future mechanistic studies should utilize advanced techniques like proteomics and transcriptomics to build a more comprehensive picture of Tectochrysin's interactions at the sub-cellular level.

Investigation of Synergistic Effects in Combination Therapies

A significant area of therapeutic potential for Tectochrysin lies in its use as part of combination therapies, particularly in oncology. Its ability to modulate pathways involved in drug resistance makes it an attractive candidate for sensitizing cancer cells to existing treatments.

Research has shown that Tectochrysin acts synergistically to overcome resistance to TRAIL (TNF-related apoptosis-inducing ligand) , a promising anti-cancer agent that is often ineffective in resistant cancer cells. A combination of Tectochrysin and TRAIL significantly enhanced cell growth inhibition in TRAIL-resistant colon, lung, and breast cancer cell lines. nih.gov

Furthermore, Tectochrysin is a potent chemosensitizer for multidrug-resistant (MDR) cancer cells. By inhibiting P-glycoprotein, it restores the sensitivity of MDR cells to conventional chemotherapeutic drugs. Studies have demonstrated strong synergistic effects when Tectochrysin is combined with agents such as paclitaxel, vincristine, and docetaxel. dovepress.com The synergistic nature of these interactions was confirmed through combination index (CI) analysis, with CI values ranging from 0.023 to 0.839, where a value < 1 indicates synergy. dovepress.com

Another reported combination is with cetuximab, where Tectochrysin helps inhibit epidermal growth factor receptor (EGFR) signaling to control cancer cell growth.

The investigation of these synergistic effects is a promising avenue for future research. Clinical development of Tectochrysin as an adjuvant therapy could potentially lower the required doses of cytotoxic chemotherapy, thereby reducing side effects and improving treatment outcomes for patients with resistant cancers.

Q & A

Q. What are the standard synthetic routes for 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one?

- Methodological Answer : The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A common approach involves reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol), followed by cyclization. For example:

Step 1 : Condensation of 5-methoxy-7-hydroxy-2-phenyl-propenone intermediates.

Step 2 : Acid-catalyzed cyclization to form the chromen-4-one core.

Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF). Purity is ensured via recrystallization using methanol/water mixtures .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic peaks:

| Proton Position | δ (ppm) | Carbon Position | δ (ppm) |

|---|---|---|---|

| C7-OH | ~12.5 | C4=O | ~175 |

| OCH₃ (C5) | ~3.85 | Aromatic protons | 6.5–8.0 |

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (OH stretch).

- X-ray Crystallography :

- The chromen-4-one core is nearly planar, with deviations ≤0.2 Å. Intramolecular C–H···O interactions stabilize the structure (e.g., S(5)/S(6) motifs) .

Q. What are the recommended storage conditions and safety precautions for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C, protected from light to prevent photodegradation.

- Safety :

- Hazards : Potential skin/eye irritation (Category 2A) and respiratory tract irritation (H335) .

- PPE : Use gloves, lab coat, and safety goggles. Work in a fume hood for prolonged handling.

Advanced Research Questions

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Strategy :

Derivatization : Synthesize analogs with substitutions at C5 (methoxy), C7 (hydroxy), or the phenyl ring. For example:

- Replace OCH₃ with Cl or Br to study electronic effects.

- Introduce bulkier groups (e.g., 4-methylphenyl) to assess steric impacts .

Assays : Test derivatives in bioactivity models (e.g., antioxidant: DPPH radical scavenging; anticancer: MTT assay on cell lines).

- Data Interpretation : Correlate substituent electronegativity/logP with activity trends. Use molecular docking to predict binding affinities to targets like cytochrome P450 .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Low solubility in common solvents (e.g., ethanol, acetone).

- Polymorphism due to flexible methoxy/hydroxy groups.

- Solutions :

- Use mixed solvents (e.g., DMSO/water) for slow evaporation.

- Introduce co-crystallizing agents (e.g., urea) to stabilize π-π stacking interactions between aromatic rings .

Q. How to evaluate the antioxidant mechanism of this compound in vitro?

- Methodological Answer :

- Assays :

DPPH Radical Scavenging : Measure absorbance decay at 517 nm.

FRAP (Ferric Reducing Ability) : Quantify Fe³+→Fe²+ reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.